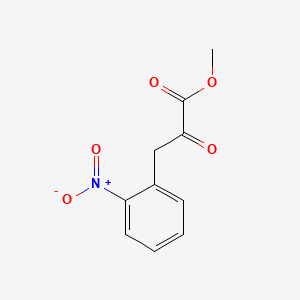
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid involves several methods, including chemical reactions and isolation from natural sources. One notable source is the endophytic fungus Phoma macrostoma , which inhabits the inner tissue of the medicinal plant Glycyrrhiza glabra Linn . The isolation process typically includes extraction, purification, and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Use in Polymer Formulations
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid finds applications in polymer formulations, particularly in modern car paint systems. Lovell et al. (1985) discuss the use of hydroxy monomers, similar in structure to this compound, in polymeric paint formulations. These monomers are produced through the catalyzed esterification of corresponding methacrylic acid and purified by distillation, indicating their importance in industrial processes (Lovell et al., 1985).
Synthesis and Characterization in Functional Polymers
The synthesis and characterization of acrylates and methacrylates, which include derivatives of this compound, have been explored in the field of functional polymers. Li et al. (1984) and Stoeber et al. (2000) describe the preparation of such compounds and their application in creating ultraviolet stabilizers. These studies show the utility of these compounds in developing materials with specific properties, such as UV resistance (Li et al., 1984), (Stoeber et al., 2000).
Applications in Drug Delivery Systems
The compound has been studied for its potential use in drug delivery systems. Babazadeh et al. (2007) explored the use of acrylic type polymeric systems, including derivatives of this compound, for controlled drug release. This research demonstrates the compound's relevance in the pharmaceutical field, especially in the development of advanced drug delivery mechanisms (Babazadeh et al., 2007).
Role in Stabilization Processes
In the stabilization of chemicals, such as acrylic acid, compounds like this compound play a crucial role. Becker and Vogel (2006) discuss the use of hydroquinone monomethyl ether, a compound structurally related to this compound, in the stabilization of acrylic acid. This application is vital in preventing inadvertent polymerization during industrial processes (Becker & Vogel, 2006).
properties
IUPAC Name |
2-(2-hydroxy-5-methoxyphenoxy)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6(10(12)13)15-9-5-7(14-2)3-4-8(9)11/h3-5,11H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSNEAHMPKNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79458-62-1 | |
| Record name | 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079458621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXY-5-METHOXYPHENOXY)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L5KWQ76F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




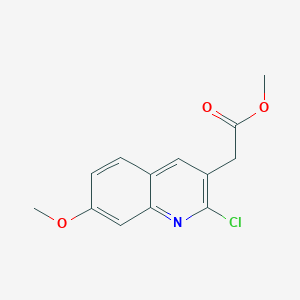
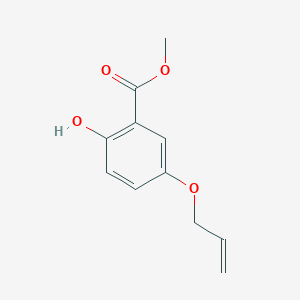


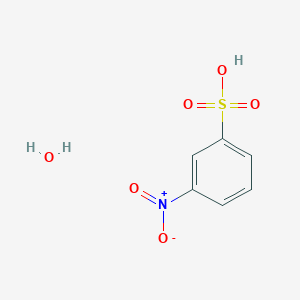
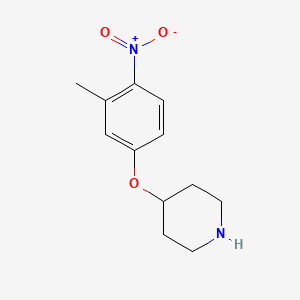
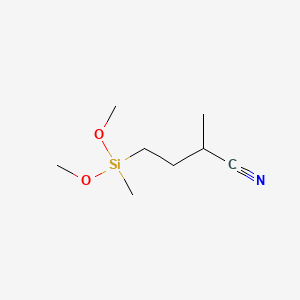
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)

![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)

![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)
